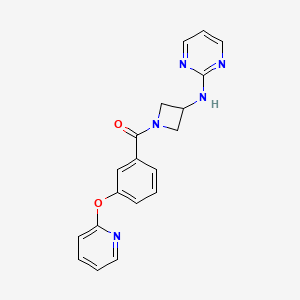

(3-(Pyridin-2-yloxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azetidinone derivatives has been explored in the context of developing compounds with potential antimicrobial and antitubercular activities. In one study, a series of pyrimidine-azetidinone analogues were synthesized through a multi-step process involving the condensation of aromatic amines with N-phenylacetamide, followed by reactions with chloroacetyl chloride to form Schiff base intermediates, and finally, the formation of azetidinone analogues . This method reflects a broader trend in synthesizing azetidinone derivatives, which often involves the formation of Schiff bases as key intermediates.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives has been investigated using X-ray diffraction techniques. For instance, the trans- and cis-isomers of a methoxyphenyl-phenoxy-methylthio-methoxyimino azetidinone were synthesized, and the structure of one isomer was elucidated, revealing a monoclinic system with specific cell dimensions and angles. The refinement of the structure was achieved through direct methods and full-matrix, least-squares procedures, resulting in a detailed understanding of the solid-state structure .

Chemical Reactions Analysis

Azetidinone derivatives undergo various chemical reactions during their synthesis. The formation of the thione nucleus from chloroquionoline-3-carbadehyde, for example, is achieved using sodium sulfide in dimethyl formamide (DMF), which is a critical step in the synthesis of the pyrimidine-azetidinone analogues . The subsequent reaction with pyrimidine amine to form Schiff base intermediates is another key reaction that leads to the final azetidinone structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives, such as dipole moment (mu), log of octanol-water partition coefficient (logP), and second-order molecular connectivity index ((2)chi), have been found to be significant in describing their antimicrobial activity. A quantitative structure-activity relationship (QSAR) evaluation of benzimidazole and pyridin-3-yl-methanone derivatives highlighted the importance of these molecular descriptors in predicting the antimicrobial potential of the synthesized compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that compounds structurally related to (3-(Pyridin-2-yloxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone possess significant antimicrobial activities. A series of similar compounds was synthesized and tested against various bacterial and fungal strains. These studies reveal that modifications in the chemical structure can lead to compounds with potent antimicrobial properties, suggesting potential therapeutic applications in combating microbial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Antitubercular and Antioxidant Activities

Another study focused on the synthesis of pyrimidine-azetidinone analogues, demonstrating their significant in vitro antimicrobial and antituberculosis activities. This research highlights the potential of these compounds in developing new treatments for bacterial infections, including tuberculosis, and their antioxidant properties, which could be leveraged in various therapeutic contexts (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Photophysical Properties for Low-Cost Emitters

Compounds related to the chemical structure of interest have been utilized in the synthesis of low-cost emitters with large Stokes' shifts. These emitters, characterized by their significant photophysical properties, have potential applications in the development of luminescent materials for various industrial and technological uses, including displays and sensors (Volpi et al., 2017).

Novel Fused Chromone-Pyrimidine Hybrids

Research into the synthesis of novel fused chromone-pyrimidine hybrids has provided insights into the development of compounds with potential biological activities. These studies are crucial for designing new molecules with therapeutic benefits, especially in the context of drug discovery and development (Sambaiah et al., 2017).

Wirkmechanismus

Target of Action

The primary target of this compound is protoporphyrinogen oxidase (PPO) . PPO is an enzyme that plays a crucial role in the biosynthesis of chlorophyll and heme. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthetic pathway .

Mode of Action

The compound acts as a PPO inhibitor . It binds to the PPO enzyme, preventing it from catalyzing the conversion of protoporphyrinogen IX to protoporphyrin IX . This interaction is facilitated by diverse interaction models, such as π-π stacking and hydrogen bonds .

Biochemical Pathways

By inhibiting PPO, the compound disrupts the biosynthesis of chlorophyll and heme, essential components for the survival of plants . This disruption affects various downstream effects, including the prevention of photosynthesis in plants, leading to their death .

Pharmacokinetics

The compound’s photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions, has been investigated . These properties could potentially influence its bioavailability, but more research would be needed to confirm this.

Result of Action

The inhibition of PPO leads to a decrease in chlorophyll and heme production, which in turn prevents photosynthesis in plants . This results in the death of the plant, making the compound an effective herbicide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s photophysical behavior, including its fluorescence and phosphorescence, can be influenced by ambient conditions . .

Eigenschaften

IUPAC Name |

(3-pyridin-2-yloxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c25-18(24-12-15(13-24)23-19-21-9-4-10-22-19)14-5-3-6-16(11-14)26-17-7-1-2-8-20-17/h1-11,15H,12-13H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXNURFSHCVVBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)

![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)

![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)

![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)

![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)

![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid](/img/structure/B2507086.png)